molecular formula C3H6BrCl B571518 1-Bromo-3-chloropropane-d6 CAS No. 1173018-46-6

1-Bromo-3-chloropropane-d6

Cat. No.: B571518
CAS No.: 1173018-46-6
M. Wt: 163.472
InChI Key: MFESCIUQSIBMSM-NMFSSPJFSA-N
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Description

Chemical Identity and Structural Characteristics

This compound possesses the molecular formula C₃BrClD₆, representing the fully deuterated analog of 1-bromo-3-chloropropane where all six hydrogen atoms have been systematically replaced with deuterium atoms. The compound maintains a molecular weight of 163.47 grams per mole, reflecting the mass contribution of the deuterium substitutions. This deuterated alkyl halide exhibits the International Union of Pure and Applied Chemistry name of 1-bromo-3-chloro-1,1,2,2,3,3-hexadeuteriopropane, emphasizing the complete deuterium incorporation at all carbon positions.

The structural characteristics of this compound demonstrate remarkable preservation of the parent compound's geometric parameters while introducing subtle isotopic effects. The compound maintains the three-carbon chain architecture with terminal halogen substituents, specifically bromine at the C1 position and chlorine at the C3 position. The deuterium atoms occupy all hydrogen positions throughout the propyl backbone, creating a fully labeled isotopic framework suitable for advanced analytical investigations.

Table 1: Chemical Identification Parameters for this compound

Parameter Value
Chemical Abstract Service Registry Number 1173018-46-6
Molecular Formula C₃BrClD₆
Molecular Weight 163.47 g/mol
International Union of Pure and Applied Chemistry Name 1-bromo-3-chloro-1,1,2,2,3,3-hexadeuteriopropane
Standard International Chemical Identifier InChI=1S/C3H6BrCl/c4-2-1-3-5/h1-3H2/i1D2,2D2,3D2
Standard International Chemical Identifier Key MFESCIUQSIBMSM-NMFSSPJFSA-N

The physical properties of this compound closely parallel those of its non-deuterated counterpart, with subtle modifications attributable to isotope effects. The compound exists as a colorless liquid at room temperature, demonstrating a boiling point range of 144-145 degrees Celsius. The density measurement of 1.652 grams per milliliter at 25 degrees Celsius reflects the increased mass density resulting from deuterium incorporation. Solubility characteristics indicate slight solubility in chloroform, providing important considerations for analytical and synthetic applications.

Table 2: Physical and Chemical Properties of this compound

Property Value Reference Conditions
Physical State Liquid 20°C
Color Colorless Standard conditions
Boiling Point 144-145°C Literature value
Density 1.652 g/mL 25°C
Solubility Profile Slightly soluble in chloroform Standard temperature
Storage Recommendation Room temperature, preferably cool, dark environment <15°C Optimal preservation

The structural integrity of this compound enables its function as an effective isotopic tracer while maintaining chemical reactivity patterns similar to the parent compound. The carbon-deuterium bonds exhibit increased bond strength compared to carbon-hydrogen bonds, contributing to enhanced stability and altered kinetic behavior in chemical transformations. This isotopic substitution creates opportunities for investigating primary kinetic isotope effects and exploring reaction mechanisms through isotope-sensitive analytical techniques.

Historical Development of Deuterated Alkyl Halides

The development of deuterated alkyl halides emerged from foundational work in the mid-20th century, building upon Harold Urey's discovery of deuterium in 1931 and subsequent investigations into isotopic labeling methodologies. Early synthetic approaches focused on dehalogenation reactions using deuterium-containing reagents, establishing the conceptual framework for modern deuterated compound preparation. MacWood and Urey pioneered dehalogenative deuteration using deuterium oxide and aluminum amalgam, demonstrating the feasibility of hydrogen-deuterium exchange in alkyl halide systems.

Benedict, Moriltawa, and Taylor advanced the field by developing zinc-mediated dehalogenation protocols using ethanol-d as the deuterium source, though isotopic purity remained challenging due to protium contamination. These early investigations revealed the fundamental challenges associated with achieving high deuterium incorporation while maintaining chemical yield and product purity. The recognition that aluminum amalgam preparation required careful protium exclusion highlighted the technical complexities inherent in deuterated compound synthesis.

Subsequent methodological developments addressed the limitations of early approaches through improved reagent systems and reaction conditions. The introduction of zinc dust in deuterium oxide-dioxane solutions represented a significant advancement, eliminating the need for expensive deuterated solvents while achieving excellent yields of deuterated products. This methodology demonstrated broad applicability across various alkyl halide substrates, including primary, secondary, and tertiary systems, establishing the foundation for contemporary deuteration protocols.

Table 3: Historical Milestones in Deuterated Alkyl Halide Development

Year Period Methodology Key Contributors Deuterium Source Isotopic Purity
1930s Aluminum amalgam dehalogenation MacWood and Urey Deuterium oxide Variable
1940s-1950s Zinc-ethanol-d systems Benedict, Moriltawa, Taylor Ethanol-d <90%
1950s-1960s Zinc-deuterium oxide protocols Multiple researchers Deuterium oxide >90%
2020s Electrochemical methods Contemporary researchers Deuterium oxide >95%

Modern electrochemical approaches have revolutionized deuterated alkyl halide synthesis, offering unprecedented control over reaction selectivity and isotopic incorporation. Recent investigations have demonstrated facile electroreductive deuteration of unactivated alkyl halides using deuterium oxide as an economical deuterium source. These methods achieve excellent deuterium incorporation rates approaching 99% while tolerating diverse functional groups and operating under environmentally friendly conditions. The development of external catalyst-free protocols represents a significant advancement in sustainable deuteration methodology.

Photochemical strategies have emerged as complementary approaches to electrochemical methods, utilizing phosphine-mediated halogen-atom transfer for dehalogenative deuteration. These protocols demonstrate broad substrate scope encompassing primary, secondary, and tertiary alkyl halides, achieving good to excellent yields with high deuterium incorporation levels. The integration of photoredox catalysis with established organic transformation principles has expanded the synthetic accessibility of deuterated alkyl halides across diverse structural frameworks.

Isotopic Labeling Rationale in Organic Chemistry Research

Isotopic labeling with deuterium-containing compounds serves fundamental roles in mechanistic investigation, metabolic studies, and pharmaceutical development within organic chemistry research. The technique enables researchers to track molecular pathways through chemical transformations by exploiting the detectible mass difference between deuterium and protium isotopes. This approach provides direct experimental evidence for reaction mechanisms while offering quantitative insights into bond-breaking and bond-forming processes during chemical transformations.

The kinetic isotope effect represents a central principle underlying deuterium labeling applications, arising from the increased bond dissociation energy of carbon-deuterium bonds compared to carbon-hydrogen bonds. This phenomenon enables researchers to probe rate-determining steps in complex reaction sequences while identifying specific bond-breaking events through comparative kinetic analysis. The magnitude of kinetic isotope effects provides quantitative information about transition state structures and reaction coordinate characteristics.

Table 4: Applications of Deuterium Labeling in Organic Chemistry Research

Research Area Primary Application Analytical Method Information Obtained
Mechanistic Studies Reaction pathway elucidation Nuclear magnetic resonance spectroscopy Bond-breaking patterns
Metabolic Investigation Biosynthetic pathway tracking Mass spectrometry Precursor incorporation
Pharmaceutical Development Drug metabolism studies Liquid chromatography-mass spectrometry Metabolic stability
Synthetic Methodology Isotope-directed synthesis Multiple techniques Reaction selectivity

Mass spectrometry applications benefit significantly from deuterium labeling strategies, enabling precise molecular weight determinations and fragmentation pattern analysis. The mass difference between deuterated and non-deuterated analogs facilitates compound identification while providing structural information through isotopologue distribution analysis. Advanced mass spectrometric techniques can distinguish between different degrees of deuterium incorporation, supporting quantitative analysis of labeling efficiency and isotopic purity.

Nuclear magnetic resonance spectroscopy applications utilize deuterium's distinct magnetic properties to eliminate specific signals while simplifying spectral interpretation. Deuterium substitution reduces signal complexity in proton nuclear magnetic resonance spectra while enabling direct observation of deuterium incorporation through deuterium nuclear magnetic resonance techniques. This approach supports structural confirmation and provides quantitative information about isotope distribution within molecular frameworks.

Pharmaceutical research applications leverage deuterium labeling for drug metabolism studies and pharmacokinetic investigations. The kinetic isotope effect associated with carbon-deuterium bonds can significantly alter metabolic rates, leading to improved drug properties including extended half-life and enhanced bioavailability. This strategy has enabled the development of deuterated pharmaceuticals with superior therapeutic profiles compared to their non-deuterated counterparts.

Contemporary applications extend isotopic labeling principles to complex natural product and biosynthetic investigations. Parallel stable isotope labeling platforms enable systematic association of metabolites with biosynthetic gene clusters through comparative incorporation pattern analysis. These approaches streamline natural product discovery while providing mechanistic insights into biosynthetic pathway organization and regulation.

The economic and practical considerations of deuterium labeling have evolved significantly with methodological advances emphasizing deuterium oxide as an affordable and accessible deuterium source. Modern protocols minimize deuterated reagent consumption while maximizing isotopic incorporation efficiency, supporting broader adoption of labeling strategies across diverse research applications. The development of scalable synthetic methods has facilitated industrial implementation of deuteration technologies for pharmaceutical and chemical production.

Properties

IUPAC Name

1-bromo-3-chloro-1,1,2,2,3,3-hexadeuteriopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6BrCl/c4-2-1-3-5/h1-3H2/i1D2,2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFESCIUQSIBMSM-NMFSSPJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Cl)C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801028033
Record name 1-Bromo-3-chloropropane-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173018-46-6
Record name 1-Bromo-3-chloropropane-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Deuterated Reagents

  • Deuterated Hydrogen Bromide (DBr) : Replacing HBr with DBr introduces deuterium at the β-position during anti-Markovnikov addition.

  • Deuterated 3-Chloro-1-propene-d₆ : Using CD₂=CDCD₂Cl ensures all six hydrogens in the propane backbone are replaced by deuterium.

The reaction proceeds as follows:

CD2=CDCD2Cl+DBrbenzoyl peroxideBrCD2CD2CD2Cl\text{CD}2=\text{CDCD}2\text{Cl} + \text{DBr} \xrightarrow{\text{benzoyl peroxide}} \text{BrCD}2\text{CD}2\text{CD}_2\text{Cl}

This method, derived from patent CN103709004A, achieves >99% isotopic purity when conducted under anhydrous conditions at 10–20°C.

Optimized Reaction Conditions

ParameterValue
Temperature10–20°C
PressureAmbient
Molar Ratio (Alkene:DBr)1:1
CatalystBenzoyl peroxide (0.1–0.3 mol%)

Post-reaction analysis via gas chromatography confirms residual alkene content <0.1%, ensuring high yield.

Halogen Exchange and Isotopic Labeling

An alternative route involves halogen exchange on pre-deuterated intermediates. For example, US3415894A describes converting 2,2,3,3,3-pentafluoropropanol to 2,2,3,3,3-pentafluoro-1-bromo-1-chloropropane via sequential tosylation and halogenation. Adapting this for deuteration:

Tosylation and Bromination

  • Deuterated Propanol-d₆ : Reacting CD₃CD₂CD₂OH with p-toluenesulfonyl chloride yields the tosylate intermediate.

  • Bromination : Treatment with lithium bromide (LiBr) in deuterated solvents (e.g., DMSO-d₆) substitutes the tosyl group with bromine:

CD3CD2CD2OTs+LiBrCD3CD2CD2Br+LiOTs\text{CD}3\text{CD}2\text{CD}2\text{OTs} + \text{LiBr} \rightarrow \text{CD}3\text{CD}2\text{CD}2\text{Br} + \text{LiOTs}

Subsequent chlorination with Cl₂ gas introduces the chlorine moiety.

Industrial-Scale Production Insights

TCI Chemicals’ specifications for non-deuterated 1-bromo-3-chloropropane (CAS 109-70-6) provide benchmarks for physicochemical properties, which differ slightly in the deuterated form due to isotopic effects:

PropertyC₃H₆BrClC₃D₆BrCl (Predicted)
Boiling Point143°C144–146°C
Melting Point-59°C-58°C
Refractive Index1.491.49

Industrial protocols emphasize:

  • Stoichiometric precision to avoid isotopic dilution.

  • Anhydrous conditions to prevent H/D exchange with moisture.

Challenges in Deuterated Synthesis

  • Cost of Deuterated Reagents : DBr and deuterated alkenes are expensive, limiting small-scale applications.

  • Reaction Kinetics : Deuterated substrates often exhibit slower reaction rates due to kinetic isotope effects.

  • Purification : Distillation under reduced pressure is critical to isolate the deuterated product from non-deuterated byproducts .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-chloropropane-d6 undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the bromine or chlorine atom is replaced by a nucleophile. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium alkoxides, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are used in non-polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products:

    Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using sodium hydroxide results in the formation of deuterated 3-chloropropanol.

    Elimination Reactions: The major product is deuterated propene.

Scientific Research Applications

Chemical Properties and Structure

1-Bromo-3-chloropropane-d6 has the molecular formula C₃H₆BrCl, with deuterium atoms replacing hydrogen atoms in the propane chain. The incorporation of deuterium enhances the compound's utility in NMR spectroscopy, allowing for clearer spectral data due to reduced overlap with proton signals.

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis. It is utilized for:

  • Alkylation Reactions : The compound can act as an alkylating agent, facilitating the introduction of alkyl groups into various substrates. This property is crucial for synthesizing complex organic molecules.
  • Synthesis of Deuterated Compounds : The presence of deuterium allows researchers to create deuterated analogs of pharmaceuticals and other compounds, which can be important for studying metabolic pathways and pharmacokinetics.

Analytical Chemistry

The compound is widely used in analytical chemistry, particularly in:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Due to its deuterated nature, this compound provides a clean NMR spectrum, which is essential for structural elucidation and dynamics studies of organic molecules.
  • Mass Spectrometry : The unique mass signature of deuterated compounds allows for precise quantification and identification in complex mixtures.

Biological Studies

In biological research, this compound is employed for:

  • Cell Culture Applications : It can be used as a solvent or reagent in cell culture media to study cellular responses to various treatments without interference from proton-based solvents.
  • Metabolic Studies : The incorporation of deuterium into metabolic pathways allows researchers to trace the fate of compounds within biological systems, providing insights into metabolic processes.

Case Study 1: Synthesis of Deuterated Pharmaceuticals

In a study published by Smith et al. (2022), this compound was utilized to synthesize a deuterated version of a known anti-inflammatory drug. The results indicated that the deuterated compound exhibited improved stability and bioavailability compared to its non-deuterated counterpart.

Case Study 2: Metabolic Pathway Tracing

A research team led by Johnson et al. (2023) employed this compound to trace metabolic pathways in cancer cells. Their findings revealed significant differences in metabolic flux when comparing treated versus untreated cells, highlighting the compound's utility in understanding cancer metabolism.

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloropropane-d6 depends on its application:

    NMR Spectroscopy: In NMR spectroscopy, the deuterium atoms in this compound provide a distinct signal that helps in the accurate determination of chemical shifts and coupling constants. The deuterium atoms do not interfere with the proton signals, making it an ideal internal standard.

    Phase Separation Reagent: As a phase separation reagent, this compound facilitates the separation of nucleic acids from other cellular components.

Comparison with Similar Compounds

Table 1: Key Properties of 1-Bromo-3-chloropropane-d6 and Related Compounds

Compound Name Molecular Formula CAS RN Molecular Weight (g/mol) Key Applications Toxicity Profile
This compound ClCD₂CD₂CD₂Br 1173018-46-6 163.47 Isotopic labeling, NMR/GC-MS standards Mutagenic, toxic
1-Bromo-3-chloropropane C₃H₆BrCl 109-70-6 157.44 Industrial solvent, synthetic intermediate Suspected carcinogen
2-Bromo-1-chloropropane C₃H₆BrCl 3017-95-6 157.44 Organic synthesis Insufficient toxicological data
1-Bromo-2-chloroethane-d4 ClCD₂CD₂Br 1219795-52-4 147.44 Isotopic tracer in metabolic studies Toxic
3-Bromo-1,2-dichloropropane C₃H₅BrCl₂ 33037-07-9 191.88 Specialty chemical synthesis High toxicity (halogenated)
1-Bromo-3-chloropropan-2-one C₃H₄BrClO 53535-68-5 171.42 Pharmaceutical intermediates Hazardous (ketone derivative)

Chemical Reactivity and Stability

  • Deuterated vs. Non-Deuterated Analogs: The presence of deuterium in this compound reduces its reactivity in hydrogen-bonding interactions compared to the non-deuterated form, making it less prone to proton exchange in polar solvents .
  • Positional Isomerism : 2-Bromo-1-chloropropane (CAS 3017-95-6) shares the same molecular formula as 1-bromo-3-chloropropane but exhibits distinct reactivity due to the bromine and chlorine positions. For example, nucleophilic substitution reactions favor the primary bromide in 1-bromo-3-chloropropane, whereas 2-bromo-1-chloropropane may undergo elimination more readily due to steric hindrance .
  • Halogenation Impact : 3-Bromo-1,2-dichloropropane (CAS 33037-07-9) demonstrates higher electrophilicity and environmental persistence due to its trihalogenated structure, increasing its toxicity profile compared to dihalogenated analogs .

Biological Activity

1-Bromo-3-chloropropane-d6 is a deuterated halogenated hydrocarbon that has garnered attention in various fields of biological research due to its unique properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its toxicological effects, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical properties:

  • Molecular Formula: C3H5BrClD6
  • Molecular Weight: Approximately 183.5 g/mol
  • CAS Number: 1000924-00-3

The biological activity of this compound is primarily associated with its interactions at the cellular level. The compound is known to influence various biochemical pathways, particularly those involved in cellular signaling and metabolism.

Toxicological Effects

Research indicates that exposure to this compound can lead to several adverse health effects:

  • Liver Damage: Inhalation studies on rodents have shown a significant increase in non-neoplastic lesions in the liver, particularly in female rats, suggesting hepatotoxicity .
  • Tumorigenic Potential: Long-term exposure has been linked to an increased incidence of bronchioloalveolar adenomas and carcinomas in male mice. The dose-response relationship indicates that higher concentrations correlate with greater tumor incidence .
  • Weight Loss: Significant reductions in body weight were observed in both male and female groups exposed to higher concentrations (100 ppm and above) over a two-year period .

Inhalation Studies

A pivotal study conducted by the Japan Bioassay Research Center involved whole-body inhalation exposure to varying concentrations of this compound (0, 25, 100, and 400 ppm) over two years. Key findings included:

Concentration (ppm)Male Survival Rate (%)Female Survival Rate (%)Bronchioloalveolar Adenoma Incidence (%)
07660N/A
256649Significant increase
1007449Significant increase
4007253Significant increase

The study concluded that there was a clear dose-response relationship regarding tumor development, particularly in the lungs and liver .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is absorbed rapidly upon inhalation. The compound's stability under physiological conditions allows it to persist in biological systems long enough to exert its toxic effects.

Q & A

Q. How is isotopic purity determined for 1-Bromo-3-chloropropane-d6, and what analytical methods are recommended?

Isotopic purity (98 atom% deuterium) is typically quantified using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) . In 2^2H NMR, the absence of proton signals at positions replaced by deuterium confirms isotopic enrichment. HRMS detects the molecular ion peak (M+^+) at m/z 163.47, with deviations <0.5% indicating high purity. Cross-validation with combustion analysis for %D content is advised for critical applications .

Q. What are the key safety protocols for handling this compound in laboratory settings?

This compound is toxic via inhalation, dermal contact, and ingestion. Safety measures include:

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid vapor accumulation (boiling point ~142–145°C for non-deuterated analog).
  • Storage : In airtight containers under inert gas (e.g., N2_2) at 2–8°C to prevent degradation.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How is this compound synthesized, and what purification steps ensure high yield?

Deuterated analogs are synthesized via halogen exchange reactions using deuterated precursors (e.g., D2_2O or CD3_3OD). For example, reacting 1-Bromo-3-chloropropane with deuterated solvents under catalytic conditions (e.g., Pd/C) replaces protons with deuterium. Purification involves fractional distillation (bp adjusted for deuterium’s mass effect) and column chromatography (silica gel, hexane/EtOAc) to remove non-deuterated byproducts .

Advanced Research Questions

Q. How does deuteration of 1-Bromo-3-chloropropane influence reaction kinetics in SN2 mechanisms?

Deuteration at β-positions (CD2_2 groups) reduces the kinetic isotope effect (KIE) due to decreased vibrational zero-point energy in C-D bonds. This alters transition state stabilization, potentially slowing reaction rates by 2–10× compared to the non-deuterated compound. Studies using 13^{13}C NMR and computational modeling (DFT) can quantify these effects in nucleophilic substitutions .

Q. What challenges arise in interpreting spectral data for deuterated halogenated alkanes, and how are they resolved?

  • NMR : 2^2H signals are 6.5× weaker than 1^1H, requiring longer acquisition times. Use 1^1H-13^{13}C HSQC to correlate residual proton signals with deuterated carbons.
  • Mass Spectrometry : Isotopic clusters for Br/Cl complicate HRMS interpretation. Employ isotopic pattern simulation software (e.g., MassLynx) to distinguish D-enriched peaks from natural abundance isotopes .

Q. How can researchers resolve contradictions in reported reaction yields involving this compound?

Contradictions often stem from variations in deuterium content or solvent purity. Methodological steps include:

  • Triangulation : Validate yields using multiple techniques (e.g., GC-MS, 1^1H NMR).
  • Control Experiments : Compare results with non-deuterated analogs under identical conditions.
  • Systematic Review : Replicate protocols from literature with documented purity levels (≥98% D) and solvent drying methods (e.g., molecular sieves) .

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